PH-002
Overview
Description
PH-002 is a phthalazinone-derived compound known for its ability to modulate the intramolecular domain interactions of apolipoprotein E4 (ApoE4) in neuronal cells. This compound has shown potential in reversing the detrimental effects of ApoE4, making it a significant molecule in the field of neurochemistry .
Mechanism of Action
Target of Action
PH-002, also known as “4-[[4-[[2-(3,4-Dihydro-3-methyl-4-oxo-1-phthalazinyl)acetyl]amino]phenyl]methyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester” or “tert-Butyl 4-(4-(2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamido)benzyl)piperazine-1-carboxylate”, is an inhibitor of apolipoprotein E4 (ApoE4) intramolecular domain interaction in neuronal cells .
Mode of Action
This compound directly binds to the 22-kDa amino-terminal region of ApoE4 and blocks its intramolecular domain interactions in neuronal cells . This action reverses the detrimental effects of ApoE4 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the intramolecular domain interaction of ApoE4 in neuronal cells . By inhibiting this interaction, this compound can reverse the detrimental effects of ApoE4, which include impairments of mitochondrial motility and neurite outgrowth .
Pharmacokinetics
It’s known that the compound is soluble in dmso .
Result of Action
The molecular and cellular effects of this compound’s action include the enhancement of mitochondrial motility and promotion of neurite outgrowth . It has been shown to rescue impairments of these processes in neuronal cells .
Action Environment
It’s known that the compound should be protected from light and stored at temperatures between 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
PH-002 is synthesized through a multi-step process involving the reaction of 3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl with acetylamido-benzyl-piperazine-1-carboxylic acid tert-butyl ester. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency across batches. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
PH-002 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
PH-002 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on chemical reactivity.
Biology: Investigated for its role in modulating protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, particularly those involving ApoE4.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
GIND25: Another ApoE4 modulator, but PH-002 has been shown to be more potent.
ATR-002: A compound with similar structural features but different biological targets.
ERO1 Inhibitor II, EN460: Shares some chemical properties with this compound but targets different molecular pathways
Uniqueness of this compound
This compound stands out due to its high potency and specificity in modulating ApoE4 interactions. Its ability to rescue impairments in mitochondrial motility and neurite outgrowth makes it a unique and valuable compound in neurochemical research .
Properties
IUPAC Name |
tert-butyl 4-[[4-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]phenyl]methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4/c1-27(2,3)36-26(35)32-15-13-31(14-16-32)18-19-9-11-20(12-10-19)28-24(33)17-23-21-7-5-6-8-22(21)25(34)30(4)29-23/h5-12H,13-18H2,1-4H3,(H,28,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXXTLWPQMHHDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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